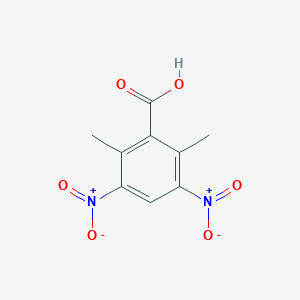

2,6-Dimethyl-3,5-dinitrobenzoic acid

Description

Properties

IUPAC Name |

2,6-dimethyl-3,5-dinitrobenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O6/c1-4-6(10(14)15)3-7(11(16)17)5(2)8(4)9(12)13/h3H,1-2H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JLANLQYZMDREKU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])C)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00411319 | |

| Record name | 2,6-dimethyl-3,5-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00411319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

240.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

118561-70-9 | |

| Record name | 2,6-dimethyl-3,5-dinitrobenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00411319 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthesis of 2,6-Dimethylbenzoic Acid

The precursor 2,6-dimethylbenzoic acid (22) is synthesized from 2-bromo-1,3-dimethylbenzene (21) through a Grignard reaction. The Grignard reagent, generated by reacting 21 with magnesium in anhydrous tetrahydrofuran (THF), is quenched with carbon dioxide to yield the carboxylic acid.

Reaction Conditions :

Nitration of 2,6-Dimethylbenzoic Acid

The nitration step employs fuming nitric acid (HNO₃) and concentrated sulfuric acid (H₂SO₄) as the nitrating agent. The methyl groups at the 2- and 6-positions direct nitration to the 3- and 5-positions via meta-directing effects.

Reaction Conditions :

-

Nitrating Mixture : H₂SO₄ (10 equiv), fuming HNO₃ (5 equiv).

-

Temperature : 140°C, 2 hours.

Mechanistic Insight :

The nitronium ion (NO₂⁺) generated in situ attacks the electron-deficient aromatic ring at the meta positions relative to the methyl groups. Steric hindrance from the ortho-methyl groups further favors nitration at the 3- and 5-positions.

Alternative Nitration Strategies

While the Grignard-carboxylation-nitration sequence remains predominant, alternative nitration protocols have been explored to optimize yields and reduce side reactions.

Directed Ortho-Metalation (DoM) Approach

A hypothetical route involves directed ortho-metalation of 2,6-dimethylbenzoic acid using a lithiating agent (e.g., LDA or n-BuLi) to deprotonate the aromatic ring, followed by quenching with a nitro source. However, this method is less commonly reported due to challenges in controlling regioselectivity.

Catalytic Nitration

Recent advances in catalytic nitration using zeolites or metal-organic frameworks (MOFs) could theoretically enhance selectivity. For example, γ-Al₂O₃-supported catalysts have been employed in nitration reactions, though their application to 2,6-dimethylbenzoic acid remains unexplored.

Analytical Validation and Characterization

Critical to the synthesis is verifying the structure and purity of intermediates and the final product.

Spectroscopic Data

-

2,6-Dimethylbenzoic Acid (22) :

-

2,6-Dimethyl-3,5-dinitrobenzoic Acid (12) :

Purity Assessment

Thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) are employed to confirm the absence of byproducts such as mono-nitro derivatives or positional isomers.

Comparative Analysis of Synthetic Routes

The table below summarizes the efficiency of the Grignard-carboxylation-nitration method relative to hypothetical alternatives:

Challenges and Optimization Opportunities

Limitations of Current Methods

-

Grignard Sensitivity : Moisture or oxygen exposure during Grignard formation reduces yields.

-

Nitration Safety : The exothermic nature of nitration necessitates stringent temperature control.

Chemical Reactions Analysis

Types of Reactions

2,6-Dimethyl-3,5-dinitrobenzoic acid undergoes various chemical reactions, including:

Reduction: The nitro groups can be reduced to amino groups using reducing agents such as hydrogen gas in the presence of a catalyst or metal hydrides.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitro groups influence the reactivity of the benzene ring.

Esterification: The carboxylic acid group can react with alcohols to form esters in the presence of an acid catalyst.

Common Reagents and Conditions

Reduction: Common reagents include hydrogen gas with a palladium catalyst or sodium borohydride.

Substitution: Reagents such as halogens or sulfonic acids can be used under acidic conditions.

Esterification: Alcohols and acid catalysts like sulfuric acid are typically used.

Major Products

Reduction: The major products are 2,6-dimethyl-3,5-diaminobenzoic acid.

Substitution: Depending on the substituent, various substituted derivatives of this compound can be formed.

Esterification: The major products are esters of this compound.

Scientific Research Applications

Synthetic Organic Chemistry

1.1 Esterification Reactions

DMDBA is utilized as a coupling reagent in esterification reactions. It facilitates the formation of carboxylic esters from carboxylic acids and alcohols under mild conditions. Research indicates that DMDBA, when combined with triethylamine and 4-(dimethylamino)pyridine (DMAP), yields high chemoselectivity and excellent yields for various esters .

Table 1: Esterification Yields Using DMDBA

| Reactants | Yield (%) |

|---|---|

| 3-Phenylpropanoic acid + 3-Phenylpropanol | 70 |

| 3-Phenylpropanoic acid + 2-Hydroxyethyl methacrylate | 65 |

| 3-Phenylpropanoic acid + Ethanol | 66 |

The above table summarizes the yields achieved in different esterification reactions using DMDBA as a coupling agent.

Biological Applications

2.1 Antimicrobial Activity

DMDBA has been studied for its potential antimicrobial properties. Complexes formed with DMDBA have shown significant antibacterial activity against various pathogens such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values indicate effective inhibition at low concentrations .

Case Study: Antibacterial Activity of DMDBA Complexes

In a study evaluating the antibacterial activity of metal complexes with DMDBA, it was found that certain complexes exhibited superior activity compared to traditional antibiotics. For instance, a copper complex demonstrated an MIC of 39 µg/L against Staphylococcus aureus, showcasing the potential of DMDBA derivatives in combating resistant bacterial strains .

Materials Science

3.1 Corrosion Inhibition

DMDBA is also recognized for its role as a corrosion inhibitor in various industrial applications. Its effectiveness stems from the presence of nitro groups, which enhance the compound's ability to adsorb onto metal surfaces, forming a protective layer.

Table 2: Corrosion Inhibition Efficacy of DMDBA

| Metal Type | Inhibition Efficiency (%) |

|---|---|

| Carbon Steel | 85 |

| Aluminum | 78 |

| Copper | 90 |

The data above illustrates the corrosion inhibition efficiency of DMDBA on different metals, indicating its potential for use in protective coatings and formulations.

Mechanism of Action

The mechanism of action of 2,6-Dimethyl-3,5-dinitrobenzoic acid and its derivatives often involves interactions with biological molecules. For instance, the nitro groups can undergo reduction to form reactive intermediates that interact with cellular components, leading to antimicrobial effects. The compound can also interfere with the synthesis of essential biomolecules, such as proteins and nucleic acids, by forming covalent bonds with them .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Effects: Nitro vs. Chloro Groups

- 4-Chloro-3,5-dinitrobenzoic acid (CAS 118-97-8) replaces the methyl groups of the target compound with a chlorine atom at the 4-position. This substitution reduces steric hindrance but introduces electronegativity, altering reactivity. Toxicity studies show that 4-chloro-3,5-dinitrobenzoic acid inhibits cell growth in a dose-dependent manner, with 89.7% inhibition at 292.7 μM .

Hydroxy vs. Methyl Substituents

- 2,6-Dihydroxy-3,5-dinitrobenzoic acid (CAS 22604-82-6) replaces the methyl groups with hydroxyl (-OH) groups. This substitution increases polarity and hydrogen-bonding capacity, reflected in its higher PSA (169.40 Ų) compared to the methylated analog . The hydroxyl groups may also reduce stability under acidic or oxidative conditions.

Amino-Substituted Analogs

- 3,5-Diamino-2,6-dimethylbenzoic acid (CAS 219297-24-2) replaces nitro groups with amino (-NH₂) groups. This drastically alters electronic properties: amino groups are electron-donating, increasing the compound’s basicity and reducing its oxidative stability. Its molecular weight (180.20 g/mol) is lower due to the absence of nitro oxygen atoms .

- 3,5-Diaminobenzoic acid (CAS 535-87-5), lacking methyl groups, has a melting point of 235–238°C and acute toxicity (oral LD₅₀ in rats: >2,000 mg/kg), suggesting that methyl substituents in the target compound may modulate toxicity .

Fluorinated and Methoxy Derivatives

- 2,6-Difluorobenzoic acid (CAS 385-00-2) and 4-chloro-2-nitrotoluene (CAS 89-59-8) highlight how halogenation or methoxy groups influence solubility and reactivity. For example, fluorine’s electronegativity increases acidity compared to methyl groups .

Research Implications and Gaps

- Synthetic Applications: The methyl groups in 2,6-dimethyl-3,5-dinitrobenzoic acid may improve stability in harsh reaction conditions compared to hydroxyl or amino analogs .

- Toxicity Profile : While 4-chloro-3,5-dinitrobenzoic acid shows significant cytotoxicity, the target compound’s methyl groups might mitigate this effect, though experimental validation is needed .

Biological Activity

Overview

2,6-Dimethyl-3,5-dinitrobenzoic acid (CAS No. 118561-70-9) is an organic compound with the molecular formula C₉H₈N₂O₆. It is a derivative of benzoic acid characterized by the presence of two methyl groups and two nitro groups on the benzene ring. This unique structure imparts significant biological activity, particularly in antimicrobial and antifungal applications.

The compound exhibits notable chemical reactivity due to its functional groups:

- Molecular Weight : 240.17 g/mol

- Solubility : Varies based on solvent polarity; generally more soluble in organic solvents.

- pKa : The presence of nitro groups enhances acidity, influencing its reactivity in biological systems.

The biological activity of this compound is primarily attributed to the following mechanisms:

- Nitro Group Reduction : The nitro groups can be reduced to form reactive intermediates that interact with cellular components, disrupting essential biomolecular functions such as protein synthesis and nucleic acid integrity.

- Electrophilic Substitution : The compound can undergo electrophilic aromatic substitution reactions, allowing it to modify other biological molecules.

Antimicrobial Properties

Research has demonstrated that this compound exhibits significant antimicrobial and antifungal properties. A study highlighted its efficacy against various fungal strains, including Candida albicans, with a Minimum Inhibitory Concentration (MIC) as low as 125 µg/mL for certain derivatives .

Comparative Efficacy

A comparative analysis of related compounds shows that while this compound is effective against specific pathogens, other derivatives may exhibit enhanced activity. For instance:

- Ethyl 3,5-dinitrobenzoate showed potent antifungal activity against Candida krusei and Candida tropicalis with MIC values of 100 µg/mL and 500 µg/mL respectively .

Study on Antifungal Activity

In a recent study evaluating a series of esters and amides derived from dinitrobenzoic acids, several compounds were synthesized and tested for antifungal activity. Among these, ten exhibited fungicidal effects against at least one tested strain. The study utilized microdilution methods to determine MIC values and elucidated probable mechanisms of action through structural characterization techniques such as FTIR and NMR.

Antibacterial Activity

Another investigation focused on the antibacterial properties of complexes involving nitro-containing ligands similar to this compound. The results indicated significant antibacterial activity against both gram-positive (e.g., Staphylococcus aureus) and gram-negative bacteria (e.g., Escherichia coli), suggesting potential applications in developing new antimicrobial agents .

Data Summary

| Compound Name | MIC (µg/mL) | Activity Type |

|---|---|---|

| This compound | 125 | Antifungal |

| Ethyl 3,5-dinitrobenzoate | 100 | Antifungal |

| Complexes with Nitro Ligands | Varies | Antibacterial |

Q & A

Q. What are the recommended synthetic routes for 2,6-Dimethyl-3,5-dinitrobenzoic acid, and how can reaction conditions be optimized for higher yield?

The synthesis of this compound typically involves multi-step processes, including nitration, methylation, and oxidation. A plausible route involves:

- Step 1 : Nitration of a methyl-substituted benzoic acid precursor to introduce nitro groups at positions 3 and 5.

- Step 2 : Methylation at positions 2 and 6 using alkylating agents like methyl iodide under basic conditions.

- Step 3 : Acid-catalyzed hydrolysis or oxidation to yield the final carboxylic acid group.

Optimization strategies include: - Catalyst selection : FeCl₃ (e.g., for aromatization steps, as in Hantzsch reactions ).

- Temperature control : Reflux conditions (e.g., 65–70°C for esterification, as in DCC/DMAP-mediated reactions ).

- Solvent choice : Polar aprotic solvents (e.g., DMF or methanol) to enhance reactivity and purity .

Q. What spectroscopic techniques are essential for confirming the structure of this compound post-synthesis?

Key techniques include:

- ¹H-NMR : To identify methyl groups (δ ~2.5 ppm) and aromatic protons (δ ~8–9 ppm for nitro-substituted rings) .

- FT-IR : To confirm carboxylic acid O–H stretches (~2500–3000 cm⁻¹) and nitro group vibrations (~1520 and 1350 cm⁻¹) .

- Mass spectrometry (MS) : For molecular ion peaks matching the molecular weight (e.g., 212.12 g/mol for related nitrobenzoic acids ).

- Elemental analysis : To validate C, H, N, and O content .

Advanced Research Questions

Q. How can X-ray crystallography resolve structural ambiguities in derivatives of this compound?

X-ray crystallography provides precise bond lengths, angles, and packing arrangements, critical for:

- Validating regiochemistry : Distinguishing between positional isomers (e.g., nitro vs. methyl group placement) .

- Analyzing intermolecular interactions : Hydrogen bonding between carboxylic acid groups and nitro oxygen atoms, influencing solubility and stability .

- Resolving polymorphism : Identifying different crystalline forms that may affect material properties .

Q. What strategies address contradictory solubility data for this compound in solvent systems?

Contradictions often arise from impurities or varying experimental conditions. Methodological approaches include:

- Standardized purity checks : HPLC or TLC to ensure compound homogeneity .

- Controlled solvent systems : Testing solubility in degassed, anhydrous solvents (e.g., ethanol, methanol) at fixed temperatures .

- Computational modeling : Using Hansen solubility parameters to predict solvent compatibility based on polarity and hydrogen-bonding capacity .

Q. How can this compound be utilized as a derivatizing agent in analytical chemistry?

The nitro and carboxylic acid groups enable its use in:

- Chromogenic derivatization : Diazotization reactions (e.g., coupling with amines to form azo dyes for UV-Vis detection) .

- Polymer functionalization : Esterification with hydroxyl-containing polymers (e.g., using DCC/DMAP catalysis to introduce nitro groups for enhanced thermal stability) .

Q. What experimental designs study the electronic effects of methyl and nitro substituents on the reactivity of this compound?

- Kinetic studies : Comparing reaction rates (e.g., esterification or decarboxylation) with substituted analogs to assess steric/electronic impacts .

- DFT calculations : Modeling electron density distributions to predict sites for electrophilic/nucleophilic attack .

- Spectroelectrochemistry : Correlating redox potentials with substituent effects using cyclic voltammetry .

Methodological Notes

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.